![molecular formula C11H8ClN3S B3049922 7-chloro-2-(1-methyl-1H-imidazol-5-yl)thieno[3,2-b]pyridine CAS No. 225385-09-1](/img/structure/B3049922.png)
7-chloro-2-(1-methyl-1H-imidazol-5-yl)thieno[3,2-b]pyridine
Overview
Description
7-chloro-2-(1-methyl-1H-imidazol-5-yl)thieno[3,2-b]pyridine, also known as CTMP, is a novel compound with potential therapeutic applications. CTMP belongs to the class of thienopyridine derivatives and has been found to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. In
Mechanism of Action
7-chloro-2-(1-methyl-1H-imidazol-5-yl)thieno[3,2-b]pyridine exerts its biological effects by inhibiting the activity of the enzyme ribosomal protein S6 kinase beta-1 (S6K1). S6K1 is involved in the regulation of cell growth and proliferation, and its inhibition by 7-chloro-2-(1-methyl-1H-imidazol-5-yl)thieno[3,2-b]pyridine leads to the suppression of cancer cell growth and the reduction of pro-inflammatory cytokine production. 7-chloro-2-(1-methyl-1H-imidazol-5-yl)thieno[3,2-b]pyridine has also been shown to inhibit the replication of the hepatitis C virus by blocking the activity of the viral protein NS5B.
Biochemical and Physiological Effects
7-chloro-2-(1-methyl-1H-imidazol-5-yl)thieno[3,2-b]pyridine has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth. 7-chloro-2-(1-methyl-1H-imidazol-5-yl)thieno[3,2-b]pyridine has also been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of various inflammatory diseases. Additionally, 7-chloro-2-(1-methyl-1H-imidazol-5-yl)thieno[3,2-b]pyridine has been shown to inhibit the replication of the hepatitis C virus by blocking the activity of the viral protein NS5B.
Advantages and Limitations for Lab Experiments
7-chloro-2-(1-methyl-1H-imidazol-5-yl)thieno[3,2-b]pyridine has several advantages as a research tool. It is a highly potent and specific inhibitor of S6K1, making it a valuable tool for studying the role of S6K1 in various biological processes. 7-chloro-2-(1-methyl-1H-imidazol-5-yl)thieno[3,2-b]pyridine is also relatively easy to synthesize, making it readily available for use in laboratory experiments.
However, there are also limitations to the use of 7-chloro-2-(1-methyl-1H-imidazol-5-yl)thieno[3,2-b]pyridine in lab experiments. 7-chloro-2-(1-methyl-1H-imidazol-5-yl)thieno[3,2-b]pyridine has been found to have poor solubility in aqueous solutions, which can limit its effectiveness in certain experimental settings. Additionally, 7-chloro-2-(1-methyl-1H-imidazol-5-yl)thieno[3,2-b]pyridine has not been extensively studied in vivo, and its pharmacokinetic and pharmacodynamic properties are not well understood.
Future Directions
There are several future directions for research on 7-chloro-2-(1-methyl-1H-imidazol-5-yl)thieno[3,2-b]pyridine. One area of interest is the development of more potent and selective inhibitors of S6K1, which could have potential therapeutic applications in the treatment of cancer and other diseases. Another area of interest is the study of the pharmacokinetic and pharmacodynamic properties of 7-chloro-2-(1-methyl-1H-imidazol-5-yl)thieno[3,2-b]pyridine, which could provide valuable insights into its potential clinical applications. Additionally, the anti-viral activity of 7-chloro-2-(1-methyl-1H-imidazol-5-yl)thieno[3,2-b]pyridine against the hepatitis C virus could be further explored, with the aim of developing new anti-viral therapies.
Scientific Research Applications
7-chloro-2-(1-methyl-1H-imidazol-5-yl)thieno[3,2-b]pyridine has been extensively studied for its potential therapeutic applications. In particular, it has been found to exhibit anti-cancer properties by inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 7-chloro-2-(1-methyl-1H-imidazol-5-yl)thieno[3,2-b]pyridine has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, 7-chloro-2-(1-methyl-1H-imidazol-5-yl)thieno[3,2-b]pyridine has been found to have anti-viral activity against the hepatitis C virus.
properties
IUPAC Name |
7-chloro-2-(3-methylimidazol-4-yl)thieno[3,2-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3S/c1-15-6-13-5-9(15)10-4-8-11(16-10)7(12)2-3-14-8/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUMCGZQACAQEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2=CC3=NC=CC(=C3S2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623854 | |
Record name | 7-Chloro-2-(1-methyl-1H-imidazol-5-yl)thieno[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
225385-09-1 | |
Record name | 7-Chloro-2-(1-methyl-1H-imidazol-5-yl)thieno[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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